2-Methyl-1,5-hexadiene

Description

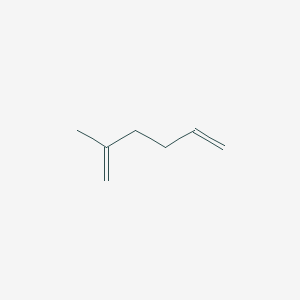

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4H,1-2,5-6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMKNPIYMOEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193502 | |

| Record name | 2-Methylhexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-81-4, 27477-37-8 | |

| Record name | 2-Methyl-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,5-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,5-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027477378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1,5-HEXADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1,5-hexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,5-HEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8XEZ338QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-1,5-hexadiene chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,5-hexadiene

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a volatile and highly flammable organic compound. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates key data including physicochemical properties, structural identifiers, and safety information. While detailed experimental protocols and specific biological signaling pathways are not extensively reported in publicly available literature, this guide summarizes the known characteristics of the compound.

Core Chemical and Physical Properties

This compound, also known as 2-methyldiallyl, is an unsaturated hydrocarbon with two double bonds, making it a diene.[1][2] Its properties are characteristic of a small, volatile organic molecule. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₂[1][3] |

| Molecular Weight | 96.17 g/mol [1][4] |

| CAS Number | 4049-81-4[1] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Density | 0.712 g/mL at 25 °C[1] |

| Boiling Point | 92 °C[1] |

| Melting Point | -129 °C[5] |

| Flash Point | -12 °C (10.4 °F) - closed cup[1] |

| Refractive Index | n20/D 1.417[1] |

| Vapor Density | >1 (vs air)[1][3] |

| Solubility | Insoluble in water (predicted) |

Structure and Identification

The structure of this compound features a six-carbon chain with a methyl group at the second carbon and terminal double bonds at the first and fifth positions. This structure gives rise to its chemical reactivity, particularly in addition and polymerization reactions.

-

IUPAC Name : 2-methylhexa-1,5-diene[4]

-

SMILES String : CC(=C)CCC=C[1]

-

InChI Key : SLQMKNPIYMOEGB-UHFFFAOYSA-N[1]

Below is a diagram illustrating the key identifiers and structural information for this compound.

Experimental Protocols and Synthesis

General Synthetic Workflow (Hypothetical):

-

Reaction Setup : A reaction vessel, typically a three-necked flask equipped with a condenser, dropping funnel, and stirrer, is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation : A small amount of an ethereal solvent (e.g., diethyl ether or THF) and a crystal of iodine may be added to activate the magnesium.

-

Reagent Addition : A mixture of allyl chloride and methallyl chloride dissolved in the solvent is added dropwise to the magnesium suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring : The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the formation of the product and the consumption of reactants.

-

Work-up and Purification : Upon completion, the reaction mixture is quenched, typically with an aqueous acid solution. The organic layer is separated, washed, dried, and the product is isolated by fractional distillation.

Spectroscopic Analysis: Characterization of this compound is typically performed using standard spectroscopic methods:

-

¹H NMR : Proton NMR spectra are available and would show characteristic signals for the vinyl and allylic protons, as well as the methyl group.[8]

-

¹³C NMR : Carbon NMR would distinguish the seven carbon atoms in their different chemical environments.[3]

-

IR Spectroscopy : Infrared spectra would show characteristic C-H stretching and bending frequencies for the alkene functional groups.[3][4]

-

Mass Spectrometry : Mass spectra provide information on the molecular weight and fragmentation pattern of the molecule.[3][9]

The logical workflow for a hypothetical synthesis and analysis is depicted below.

Reactivity and Biological Considerations

As a diene, this compound is expected to undergo typical alkene reactions such as electrophilic additions, radical reactions, and polymerization. The presence of two double bonds allows for the possibility of forming polymers and cross-linked materials.

There is no specific information available regarding the compound's interaction with biological signaling pathways. However, safety data indicates significant health hazards. It is classified as a substance that may cause genetic defects and cancer, and it may cause damage to organs through prolonged or repeated exposure.[1][10]

Safety and Handling

This compound is a highly flammable liquid and vapor.[4][10] It should be handled with extreme caution in a well-ventilated area, away from sources of ignition.[10][11]

-

GHS Classification : Flammable Liquid Category 2, Germ Cell Mutagenicity Category 1B, Carcinogenicity Category 1A, Specific Target Organ Toxicity (Repeated Exposure) Category 2.[1]

-

Hazard Statements : H225 (Highly flammable liquid and vapour), H340 (May cause genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure).[1]

-

Precautionary Measures : Use personal protective equipment including gloves, eye protection, and appropriate respiratory protection.[1][10] Store in a cool, well-ventilated place, and keep the container tightly closed.[10] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[10]

This guide provides a summary of the currently available technical data on this compound. Further research would be required to elucidate detailed reaction mechanisms, develop specific experimental protocols, and investigate its biological activity.

References

- 1. This compound 97 4049-81-4 [sigmaaldrich.com]

- 2. 1,5-Hexadiene, 2-methyl- (CAS 4049-81-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H12 | CID 19965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 1,5-Hexadiene - Wikipedia [en.wikipedia.org]

- 7. 5-Methyl-1,2-hexadiene (13865-36-6) for sale [vulcanchem.com]

- 8. This compound(4049-81-4) 1H NMR [m.chemicalbook.com]

- 9. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 2-Methyl-1,5-hexadiene, a valuable building block in organic synthesis. The information is presented to support research, development, and quality control activities. All quantitative data are summarized in a clear tabular format, and detailed experimental protocols for the determination of key properties are provided.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in reactions, and purification. The following table summarizes its key physical properties.

| Property | Value |

| Molecular Formula | C₇H₁₂[1][2] |

| Molecular Weight | 96.17 g/mol [1][3][4] |

| CAS Number | 4049-81-4[2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 88-92 °C[3][5][6] |

| Density | 0.712 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.417 - 1.424[3][5] |

| Melting Point | -129 °C[5] |

| Flash Point | -12 °C (closed cup)[3] |

| Vapor Density | >1 (vs air)[1][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following section details the methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Simple Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a volatile liquid like this compound is through simple distillation.[4]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask and the temperature on the thermometer remains constant.

-

It is recommended to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[7] This method is based on measuring the change in the oscillation frequency of a U-tube when filled with the sample.

Apparatus:

-

Digital Density Meter

-

Syringe or automated sampler

-

Thermostatic control for the measuring cell

Procedure:

-

Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).

-

Set the temperature of the measuring cell to the desired temperature (e.g., 25 °C).

-

Introduce the this compound sample into the measuring cell, ensuring no air bubbles are present. For opaque samples, special care must be taken to verify the absence of bubbles.[8]

-

Allow the sample to reach thermal equilibrium within the cell.

-

The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

-

Record the density value, typically in g/mL or kg/m ³.[7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be used to identify and assess the purity of a substance. The standard test method ASTM D1218 is suitable for hydrocarbon liquids like this compound.[5][9]

Apparatus:

-

Abbe-type refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium D-line)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Apply a few drops of the this compound sample to the surface of the measuring prism.

-

Close the prisms and allow the sample to come to thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

For accurate results, it is important that the sample is transparent and light-colored.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the boiling point of this compound using a simple distillation setup.

Caption: Workflow for Boiling Point Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. matestlabs.com [matestlabs.com]

- 3. store.astm.org [store.astm.org]

- 4. vernier.com [vernier.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 9. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide to 2-Methyl-1,5-hexadiene (CAS: 4049-81-4) for Researchers and Drug Development Professionals

An Introduction to a Versatile C7 Diene in Organic Synthesis

2-Methyl-1,5-hexadiene, a non-conjugated diene with the chemical formula C₇H₁₂, is a versatile building block in organic synthesis.[1] Its structure, featuring two terminal double bonds at positions 1 and 5 and a methyl group at the 2-position, allows for a range of chemical transformations, making it a molecule of interest for researchers and scientists in various fields, including drug development.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and potential applications, with a focus on information relevant to medicinal chemistry and drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in a laboratory setting. This colorless liquid is highly flammable and requires careful handling.[2][3]

Table 1: Physicochemical Properties of this compound [2][4][5][6]

| Property | Value |

| CAS Number | 4049-81-4 |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 87-92 °C |

| Density | 0.712-0.717 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.417 |

| Flash Point | -12 °C |

| Vapor Density | >1 (vs air) |

Table 2: Safety and Hazard Information for this compound [2][3]

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid 2 (H225) | P210, P233, P240, P241, P242, P243 |

| Health Hazards | Germ Cell Mutagenicity 1B (H340), Carcinogenicity 1A (H350), Specific Target Organ Toxicity - Repeated Exposure 2 (H373) | P202, P280, P308+P313 |

| Handling | Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. | |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up. |

Synthesis of this compound

The primary synthetic route to this compound involves the Grignard coupling of methallyl chloride and allyl chloride. This method provides a straightforward approach to constructing the C7 diene backbone.

Experimental Protocol: Grignard-Mediated Synthesis

This protocol is based on established procedures for the synthesis of similar 1,5-dienes via Grignard reagents.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Methallyl chloride

-

Allyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of methallyl chloride and allyl chloride (in equimolar amounts) in the chosen anhydrous solvent.

-

Add a small portion of the halide solution to the magnesium suspension to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain this compound.

Diagram 1: Synthetic Workflow for this compound

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]

- 3. 1-Methyl-bicyclo[3.1.0]-hexane [webbook.nist.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. research.rug.nl [research.rug.nl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to 2-Methyl-1,5-hexadiene

This technical guide provides an in-depth overview of the chemical and physical properties of 2-Methyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular characteristics and provides a logical workflow for its synthesis.

Physicochemical Properties

This compound, also known as 2-methyldiallyl, is a volatile organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H12 | [1][2][3][4][5] |

| Molecular Weight | 96.17 g/mol | [1][4][5] |

| CAS Number | 4049-81-4 | [1][2][3] |

| Density | 0.712 g/mL at 25 °C | |

| Boiling Point | 92 °C | |

| InChI Key | SLQMKNPIYMOEGB-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(=C)CCC=C | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Grignard reaction, a versatile method for forming carbon-carbon bonds. The following protocol outlines a typical procedure.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

2-Chloro-2-methylpropane (tert-butyl chloride)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction mixture should be stirred continuously. The formation of the Grignard reagent (allylmagnesium bromide) is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Coupling Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-chloro-2-methylpropane in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Synthetic Pathway

The logical workflow for the synthesis of this compound via the Grignard reaction is depicted below. This pathway illustrates the key steps from starting materials to the final product.

Caption: Synthesis of this compound via Grignard Reaction.

References

An In-depth Technical Guide on the Physical Properties of 2-Methyl-1,5-hexadiene

This guide provides a comprehensive overview of the boiling point and density of 2-Methyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for determining these properties, and conceptual workflow diagrams.

Quantitative Data Summary

The physical properties of this compound are critical for its handling, application, and purification in a laboratory setting. The boiling point and density are fundamental parameters for its characterization.

| Physical Property | Value | Conditions |

| Boiling Point | 92 °C | at standard atmospheric pressure[1][2] |

| 88 °C | ||

| Density | 0.712 g/mL | at 25 °C[1] |

| 0.729 g/mL | Not specified |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid compound like this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small sample of the substance is available.[3]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath on a hot plate), and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

-

Distillation Method: For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. This stable temperature is the boiling point of the liquid.[4]

-

Density is the mass of a substance per unit volume (ρ = m/V).

-

Apparatus: A balance (analytical or top-loading), a volumetric flask or a pycnometer (density bottle) of a known volume, and a pipette.

-

Procedure:

-

The mass of the clean, dry volumetric flask or pycnometer is accurately measured and recorded.

-

The flask or pycnometer is filled to the calibration mark with this compound. A pipette can be used for accurate volume transfer. Care should be taken to avoid air bubbles.

-

The mass of the filled flask or pycnometer is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.[5]

-

The density is calculated by dividing the mass of the liquid by its known volume.[5][6] For precise results, all measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining the boiling point and density of a liquid compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound 97 4049-81-4 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vernier.com [vernier.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 2-Methyl-1,5-hexadiene and its Isomers

This technical guide provides a comprehensive overview of 2-methyl-1,5-hexadiene, a valuable compound in organic synthesis, and its various isomers. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on structural formulas, physicochemical properties, and analytical methodologies.

This compound: Structural Formula and Properties

This compound is an organic compound with the molecular formula C7H12.[1][2][3][4][5][6] It is a non-conjugated diene, meaning its double bonds are separated by more than one single bond. This structural feature influences its chemical reactivity, distinguishing it from conjugated dienes.

The structural formula for this compound is CH₂=C(CH₃)CH₂CH₂CH=CH₂.[1] Its IUPAC name is 2-methylhexa-1,5-diene, and it is also known by the synonym 2-methyldiallyl.[1][2][3][4]

Figure 1: Structural formula of this compound.

Physicochemical Properties:

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 96.17 g/mol [1] |

| Boiling Point | 92 °C[1] |

| Density | 0.712 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.417[1] |

| Melting Point | -129 °C[2] |

| Vapor Density | >1 (vs air)[1] |

| Flash Point | -12 °C (closed cup)[1] |

| CAS Number | 4049-81-4[1][3][4] |

Isomers of this compound (C7H12)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. The molecular formula C7H12 encompasses a wide variety of structural (constitutional) isomers and stereoisomers. These can be broadly classified into acyclic and cyclic structures.

Figure 2: Classification of C7H12 Isomers.

Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. For C7H12, these include other dienes, alkynes, and various cyclic compounds.

Acyclic Isomers (Dienes and Alkynes):

-

Positional Isomers (Dienes): These isomers differ in the location of the double bonds and the methyl group. Examples include other methylhexadienes and various heptadienes.

-

Alkynes: These isomers contain a carbon-carbon triple bond. Heptyne and its various positional and branched isomers are common examples.

Cyclic Isomers:

-

Cycloalkenes: These isomers contain a ring and a double bond, such as methylcyclohexene.

-

Bicycloalkanes: These isomers contain two fused or bridged rings.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. For C7H12 isomers, this primarily includes:

-

Geometric (Cis/Trans) Isomerism: Occurs in dienes and cycloalkenes with appropriately substituted double bonds or ring structures. For example, 1,3-heptadiene can exist as cis and trans isomers.

-

Optical Isomerism (Enantiomers): Occurs in molecules with a chiral center (a carbon atom bonded to four different groups).

Comparison of Physicochemical Properties of Selected C7H12 Isomers

The structural differences among isomers lead to variations in their physical properties. The following table summarizes key data for this compound and some of its common isomers.

| Compound | Structure Type | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | Acyclic Diene | 92[1] | 0.712 (at 25°C)[1] | 1.417 |

| 1,6-Heptadiene | Acyclic Diene | 89-90[7] | 0.714 (at 25°C)[7] | 1.414 |

| 1,2-Heptadiene | Acyclic Diene (Allene) | 96-101[3] | 0.737 (at 21°C)[3] | N/A |

| 5-Methyl-1,2-hexadiene | Acyclic Diene (Allene) | 96[8] | 0.723[8] | 1.428 |

| 1-Methylcyclohexene | Cyclic Alkene | 110-111[9][10] | 0.811 (at 20°C)[9][10] | 1.450 |

| 1-Heptyne | Alkyne | 99-100 | 0.733 (at 25°C) | 1.408 |

Experimental Protocols

Synthesis of Dienes (Illustrative Protocol)

A common method for the synthesis of alkenes, including dienes, is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide.

Figure 3: Generalized workflow for the Wittig reaction.

Illustrative Protocol for Wittig Reaction:

-

Ylide Preparation: A triphenylphosphine is reacted with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperatures (e.g., -78 °C) to generate the ylide.

-

Wittig Reaction: The desired aldehyde or ketone is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or column chromatography to isolate the desired diene.

Analytical Characterization

The purity and structure of this compound and its isomers are typically determined using chromatographic and spectroscopic methods.

Figure 4: General analytical workflow for isomer characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system.

-

Chromatographic Separation: The components of the sample are separated on a capillary column (e.g., DB-35). A typical temperature program might start at 50°C, ramp up to 310°C, with helium as the carrier gas.[11]

-

Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization), and their mass-to-charge ratio is determined.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the compounds.[11] The retention time from the chromatogram aids in distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Information regarding the availability of spectra for this compound can be found in various databases.[12][13]

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate the precise structure and connectivity of the molecule, confirming its identity.

This guide provides a foundational understanding of this compound and its isomers, which is critical for their application in research and development. The provided data and protocols serve as a valuable resource for scientists working with these versatile chemical compounds.

References

- 1. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 2. CAS 591-49-1: 1-Methylcyclohexene | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]

- 5. This compound | C7H12 | CID 19965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C7H12 | CID 19965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Heptadiene | 3070-53-9 [amp.chemicalbook.com]

- 8. 5-Methyl-1,2-hexadiene (13865-36-6) for sale [vulcanchem.com]

- 9. chembk.com [chembk.com]

- 10. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. This compound(4049-81-4) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

2-Methyl-1,5-hexadiene SMILES and InChI key

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a detailed experimental protocol for the synthesis of 2-Methyl-1,5-hexadiene.

Chemical Identifiers

The canonical SMILES (Simplified Molecular Input Line Entry System) string and the InChI (International Chemical Identifier) key for this compound are fundamental for its unique identification in chemical databases and software.

| Identifier | Value |

| SMILES String | CC(=C)CCC=C[1][2] |

| InChI Key | SLQMKNPIYMOEGB-UHFFFAOYSA-N[1][2] |

Quantitative Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below, offering insights into its physical behavior and spectroscopic characteristics.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₂ | - |

| Molecular Weight | 96.17 | g/mol [1][2] |

| Boiling Point | 92 | °C[1][2] |

| Density | 0.712 | g/mL at 25 °C[1][2] |

| Refractive Index | 1.417 | n20/D[2] |

| Flash Point | -12 | °C (closed cup)[2] |

| Vapor Density | >1 | (vs air)[1][2] |

| Standard Enthalpy of Formation (gas) | 53.26 | kJ/mol[3] |

| Standard Enthalpy of Vaporization | 29.92 | kJ/mol[3] |

| Octanol/Water Partition Coefficient (logP) | 2.529 | -[3] |

Spectroscopic data is available, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4][5]

Experimental Protocol: Synthesis via Grignard Reaction

The synthesis of this compound can be achieved through the Grignard coupling reaction between allylmagnesium bromide and methallyl chloride. This protocol is based on established procedures for Grignard reagent formation and their subsequent reaction with allylic halides.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Methallyl chloride

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.

-

Reagent Addition: A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the allyl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Once the reaction has started, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy grey mixture.

Part B: Coupling Reaction with Methallyl Chloride

-

Cooling: The flask containing the freshly prepared allylmagnesium bromide is cooled in an ice bath.

-

Addition of Allylic Halide: Methallyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, is added to the dropping funnel. This solution is then added dropwise to the stirred Grignard reagent at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Methyl-1,5-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-1,5-hexadiene. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of NMR spectroscopy for the characterization of this and similar organic molecules. This document details the ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and provides visual aids to facilitate the interpretation of the molecular structure and spectral assignments.

Introduction to this compound

This compound is a volatile organic compound with the chemical formula C₇H₁₂. Its structure, featuring two terminal double bonds and a methyl group, gives rise to a distinct NMR spectrum that is valuable for its identification and characterization. Understanding the NMR spectral features of this molecule is fundamental for its application in various chemical syntheses and research contexts.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1a, H1b | 4.70 | s | - |

| H3a, H3b | 2.06 | t | 7.4 |

| H4a, H4b | 2.12 | q | 7.4 |

| H5 | 5.78 | ddt | 16.8, 10.2, 6.6 |

| H6a | 5.01 | dd | 16.8, 1.5 |

| H6b | 4.96 | dd | 10.2, 1.5 |

| CH₃ | 1.72 | s | - |

s = singlet, t = triplet, q = quartet, ddt = doublet of doublets of triplets, dd = doublet of doublets

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 109.8 |

| C2 | 145.2 |

| C3 | 36.8 |

| C4 | 30.1 |

| C5 | 138.5 |

| C6 | 114.6 |

| CH₃ | 22.3 |

Experimental Protocols

The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar analytes like this compound.

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration may be necessary.

-

Use of an Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Capping: Securely cap the NMR tube to prevent the evaporation of the volatile solvent and analyte. For long-term experiments or highly volatile samples, flame-sealing the tube may be considered.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between pulses to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: An appropriate relaxation delay is used to ensure accurate quantification if needed.

-

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering and a general workflow for NMR spectral analysis.

Caption: Structure of this compound with Atom Numbering.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1,5-hexadiene

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methyl-1,5-hexadiene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environments

This compound (C₇H₁₂) is an unsaturated hydrocarbon with two distinct alkene moieties.[1][2] Its structure contains five unique proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are labeled from (a) to (e) for clear assignment and discussion.

Caption: Structure of this compound with proton environments labeled (a-f).

Quantitative ¹H NMR Data Summary

The following table summarizes the experimental ¹H NMR data for this compound recorded at 89.56 MHz in deuterated chloroform (CDCl₃).[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Description |

| H(e) | 5.80 | ddt | 1H | Vinylic proton on C5 |

| H(f) | 5.01 - 4.95 | m | 2H | Terminal vinylic protons on C6 |

| H(a) | 4.71 - 4.69 | m | 2H | Terminal vinylic protons on C1 |

| H(d) | 2.26 - 2.05 | m | 2H | Allylic protons on C4 |

| H(c) | 2.26 - 2.05 | m | 2H | Allylic protons on C3 |

| H(b) | 1.72 | s | 3H | Methyl protons on C2 |

Note: The signals for the allylic protons H(c) and H(d) are complex and overlap in the region of 2.05-2.26 ppm. Multiplicity abbreviations: s = singlet, ddt = doublet of doublets of triplets, m = multiplet.

Detailed Spectral Analysis

-

Vinylic Protons (H-e, H-f, H-a): The most downfield signal at 5.80 ppm is assigned to the internal vinylic proton (He) on C5.[3] This proton is coupled to the adjacent allylic protons (Hd) and the terminal vinylic protons (Hf), resulting in a complex multiplet, often a doublet of doublets of triplets. The terminal vinylic protons appear as two distinct groups: Hf on C6 (5.01-4.95 ppm) and Ha on C1 (4.71-4.69 ppm).[3] Their chemical shift difference is due to the different substitution on the double bond.

-

Allylic Protons (H-d, H-c): The signals for the two sets of allylic methylene protons, Hc and Hd, are found in the range of 2.26-2.05 ppm.[3] These protons are coupled to each other and to the adjacent vinylic protons, leading to complex and overlapping multiplets.

-

Methyl Protons (H-b): The most upfield signal at 1.72 ppm corresponds to the three protons of the methyl group (Hb) attached to the double bond at C2.[3] This signal appears as a singlet because there are no protons on the adjacent carbon (C2) to cause splitting.

Experimental Protocol for ¹H NMR Acquisition

The following is a representative protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the field frequency to the deuterium signal of the CDCl₃ solvent to ensure field stability.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency (approximately 400 MHz) to maximize signal transmission and detection.

-

Shimming: Adjust the shim currents to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving high resolution and sharp spectral lines.

3. Data Acquisition:

-

Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: Set the spectral width to a range that encompasses all expected proton signals, typically from -2 to 12 ppm.

-

Acquisition Time (AQ): Use an acquisition time of 2-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (D1): Set a relaxation delay of 1-5 seconds to allow for near-complete relaxation of protons between scans, ensuring accurate integration.

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative ratio of protons in each environment.

This comprehensive guide provides the necessary data and protocols for the analysis and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for chemical researchers and developers.

References

13C NMR Characterization of 2-Methyl-1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) characterization of 2-Methyl-1,5-hexadiene. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹³C NMR chemical shifts derived from established spectroscopic principles and data from analogous structures. It also includes a detailed, generalized experimental protocol for acquiring such data and visual aids to facilitate understanding of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated based on the analysis of similar chemical structures and established substituent effects in ¹³C NMR spectroscopy. The assignment of each signal to a specific carbon atom is also provided.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton-coupled) |

| C1 | ~110 | t |

| C2 | ~145 | s |

| C3 | ~35 | t |

| C4 | ~30 | t |

| C5 | ~138 | d |

| C6 | ~115 | t |

| C7 (CH₃) | ~22 | q |

Disclaimer: The chemical shift values presented in this table are predicted and may differ from experimentally determined values.

Molecular Structure and Carbon Numbering

The chemical structure of this compound, with each carbon atom numbered for clear reference to the spectral data, is illustrated below.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a volatile, non-polar compound like this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar analytes like this compound. It offers good solubility and its deuterium signal can be used for field-frequency locking.

-

Concentration: Prepare a solution with a concentration of approximately 5-10% (v/v) of this compound in CDCl₃. For a standard 5 mm NMR tube, this typically involves dissolving 50-100 µL of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. A small amount (typically <1% v/v) is sufficient.

-

Procedure:

-

Accurately pipette the desired volume of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated chloroform containing TMS.

-

Gently mix the solution to ensure homogeneity.

-

Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample.

-

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Spectrometer Frequency: Approximately 100 MHz (for a 400 MHz ¹H instrument)

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, although this is less critical for qualitative identification.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is sufficient to cover the expected range of carbon chemical shifts.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.0 ppm.

-

Peak Picking: The chemical shift of each peak is determined and recorded.

Logical Workflow for ¹³C NMR Characterization

The logical flow of the ¹³C NMR characterization process, from sample preparation to final data analysis and interpretation, is depicted in the following diagram.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 2-Methyl-1,5-hexadiene

This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 2-Methyl-1,5-hexadiene, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a visualization of the mass spectrometry fragmentation pathway.

Spectroscopic Data of this compound

This compound (C₇H₁₂) is a volatile organic compound with a molecular weight of 96.17 g/mol .[1][2][3][4] Its spectroscopic data provides a unique fingerprint for its identification and structural elucidation.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is from the gas-phase spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | =C-H Stretch (sp² C-H) | Alkene |

| ~2970 | -C-H Stretch (sp³ C-H) | Alkane |

| ~1650 | C=C Stretch | Alkene |

| ~1450 | -CH₂- Bend (scissoring) | Alkane |

| ~995, ~910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene |

| ~890 | =C-H Bend (out-of-plane) | 1,1-Disubstituted Alkene |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data below is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 96 | 15 | [C₇H₁₂]⁺ (Molecular Ion) |

| 81 | 35 | [C₆H₉]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 55 | 50 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and mass spectra of this compound.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining a neat (undiluted) IR spectrum of a volatile liquid like this compound using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.[6][7][8]

Materials:

-

This compound sample

-

FTIR spectrometer

-

Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

KimWipes

-

Acetone (for cleaning)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: With the sample chamber empty, run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation:

-

Retrieve two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils.

-

Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.

-

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.

-

Initiate the sample scan. The instrument will pass an infrared beam through the sample and record the absorbance at different wavenumbers.

-

-

Data Processing and Cleaning:

-

After the scan is complete, process the spectrum as needed (e.g., baseline correction).

-

Label the significant peaks on the printed or digital spectrum.

-

Clean the salt plates thoroughly with a KimWipe moistened with dry acetone and return them to the desiccator.

-

Mass Spectrometry (MS)

This protocol describes the analysis of the volatile compound this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[9][10][11][12][13]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Helium (carrier gas)

-

Syringe for sample injection

Procedure:

-

System Preparation:

-

Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

-

Set the GC oven temperature program, injector temperature, and carrier gas flow rate appropriate for separating volatile hydrocarbons. A typical starting point would be an initial oven temperature of 40°C, held for 2 minutes, followed by a ramp to 150°C at 10°C/min.

-

Set the EI source to a standard electron energy of 70 eV.

-

-

Sample Introduction:

-

Vaporize the this compound sample by injecting a small volume (e.g., 1 µL) into the heated GC inlet.[11] The sample is then carried onto the GC column by the helium gas.

-

-

Chromatographic Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the GC column. For a pure sample of this compound, a single major peak is expected.

-

Ionization and Fragmentation:

-

As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺).[12][13]

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

- 1. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]

- 2. 1,5-Hexadiene, 2-methyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. This compound-3-ol [webbook.nist.gov]

- 6. ursinus.edu [ursinus.edu]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Analysis of volatile and oxidation sensitive compounds using a cold inlet system and electron impact mass spectrometry [agris.fao.org]

- 10. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermodynamic properties of 2-Methyl-1,5-hexadiene

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1,5-hexadiene

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of the thermodynamic properties of reagents and intermediates is paramount. This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of this compound (CAS No: 4049-81-4), a non-conjugated diene. The document details its physicochemical characteristics, presents thermodynamic data in a structured format, outlines the experimental protocols for their determination, and illustrates relevant chemical pathways.

Physicochemical and Molecular Properties

This compound, also known as 2-methyldiallyl, is a volatile and flammable organic compound.[1][2] Its molecular and physical properties are fundamental to its handling, reactivity, and thermodynamic behavior.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][3][4][5] |

| Molecular Weight | 96.17 g/mol | [1][2][4][5] |

| CAS Number | 4049-81-4 | [1][3][4][5] |

| IUPAC Name | 2-methylhexa-1,5-diene | [3][4] |

| InChI Key | SLQMKNPIYMOEGB-UHFFFAOYSA-N | [3][4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Boiling Point | 92 °C (365.15 K) | at 1 atm | [2] |

| 361.25 ± 0.5 K | at 1 atm | [6] | |

| Melting Point | 144.27 ± 0.3 K | at 1 atm | [6] |

| Density | 0.712 g/mL | at 25 °C | [2] |

| Refractive Index | 1.417 | at 20 °C | [2] |

| Vapor Density | >1 (vs air) | [1][2] | |

| Flash Point | -12 °C | closed cup | [2] |

Thermodynamic Data

The thermodynamic properties of this compound are crucial for predicting its behavior in chemical reactions, including reaction equilibria and energy balances. The data presented below includes both experimentally derived and computationally estimated values. Estimated values, primarily from the Joback and Crippen methods, provide useful approximations where experimental data is unavailable.[7]

Table 3: Thermodynamic Properties of this compound

| Property | Value | Unit | Method | Source |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 53.26 | kJ/mol | Joback Method (Calculated) | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 175.19 | kJ/mol | Joback Method (Calculated) | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 29.92 | kJ/mol | Joback Method (Calculated) | [7] |

| Enthalpy of Fusion (ΔfusH°) | 10.02 | kJ/mol | Joback Method (Calculated) | [7] |

| Critical Temperature (Tc) | 526.72 | K | Joback Method (Calculated) | [7] |

| Critical Pressure (Pc) | 3082.99 | kPa | Joback Method (Calculated) | [7] |

| Critical Volume (Vc) | 0.391 | m³/kmol | Joback Method (Calculated) | [7] |

Table 4: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method | Source |

| 352.80 | 167.02 | Joback Method (Calculated) | [7] |

| 381.79 | 177.89 | Joback Method (Calculated) | [7] |

| 410.77 | 188.29 | Joback Method (Calculated) | [7] |

| 439.76 | 198.24 | Joback Method (Calculated) | [7] |

| 468.74 | 207.75 | Joback Method (Calculated) | [7] |

| 497.73 | 216.83 | Joback Method (Calculated) | [7] |

| 526.72 | 225.51 | Joback Method (Calculated) | [7] |

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic data relies on precise experimental methodologies. Below are detailed protocols for key techniques used to measure properties of volatile organic compounds like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The system is equipped with a high-precision thermometer and a stirrer.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Monitoring: The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released (q_total) is calculated from the corrected temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_sys). The enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental ΔcH° using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure by the Gas Saturation Method

This method is suitable for determining the low vapor pressures of volatile compounds at ambient temperatures.[8][9]

Methodology:

-

Apparatus Setup: A temperature-controlled saturator containing the liquid sample (this compound) is prepared. An inert carrier gas (e.g., nitrogen or argon) supply with a precise flow controller is connected to the saturator's inlet. The outlet is connected to a trapping system (e.g., a cold trap or a sorbent tube).

-

Saturation: A stream of the carrier gas is passed through the liquid at a slow, constant flow rate, allowing the gas to become fully saturated with the compound's vapor. The temperature of the saturator is maintained at the desired value with high precision.

-

Collection: The vapor-saturated gas stream is passed through the trap for a measured period. The amount of condensed or adsorbed compound is collected.

-

Quantification: The mass of the collected compound is determined gravimetrically or by a suitable analytical technique like gas chromatography (GC).

-

Calculation: The vapor pressure (P) is calculated using the ideal gas law, based on the amount of substance vaporized (n), the total volume of the carrier gas passed (V), the temperature (T), and the universal gas constant (R). The partial pressure of the substance is equal to its vapor pressure at that temperature.

Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10][11]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: A baseline measurement is performed with two empty pans to account for any asymmetry in the system.

-

Sapphire Measurement: A run is performed with a sapphire standard of known mass and heat capacity to determine the instrument's response.

-

Sample Measurement: The sample pan and the empty reference pan are placed in the DSC cell. The system is subjected to a precise linear temperature ramp over the desired range. The differential heat flow to the sample and reference is measured as a function of temperature.

-

Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at the same temperature, accounting for the masses of the sample and standard.

Chemical Reactivity and Relevant Pathways

As a non-conjugated diene, this compound can undergo reactions typical of isolated alkenes.[12][13] Of particular industrial and synthetic relevance is its use in polymerization reactions.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are effective for the polymerization of α-olefins and some dienes.[14] The polymerization of this compound can proceed via a coordination-insertion mechanism, potentially leading to polymers with interesting microstructures due to the presence of two distinct double bonds. The general mechanism involves the coordination of a double bond to the active titanium center, followed by insertion into the metal-alkyl bond.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization that is particularly useful for non-conjugated dienes.[15] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst), involves the metathesis of the terminal double bonds, leading to the formation of a polymer and the release of a volatile small molecule like ethylene, which drives the reaction to completion.[16]

Conclusion